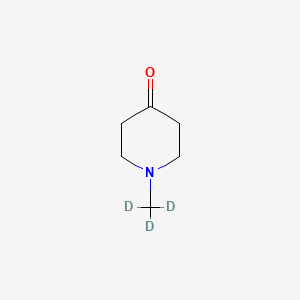
1-(Methyl-D3)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trideuteriomethyl)piperidin-4-one is a deuterated derivative of piperidin-4-one, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trideuteriomethyl)piperidin-4-one typically involves the deuteration of piperidin-4-one derivatives. One common method is the Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The deuteration can be achieved by using deuterated reagents or solvents during the reaction process.
Industrial Production Methods
Industrial production of 1-(Trideuteriomethyl)piperidin-4-one may involve large-scale deuteration processes, where deuterated solvents and reagents are used to ensure high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Trideuteriomethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Trideuteriomethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialized chemicals.
Wirkmechanismus
The mechanism of action of 1-(Trideuteriomethyl)piperidin-4-one involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s reactivity and stability, making it useful for studying isotope effects in chemical and biological systems. The compound may interact with enzymes, receptors, or other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidin-4-one: The non-deuterated parent compound.
2-Piperidinone: A similar compound with a different substitution pattern.
4-Piperidone: Another derivative with a similar structure.
Uniqueness
1-(Trideuteriomethyl)piperidin-4-one is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the compound’s physical and chemical properties, making it valuable for studying isotope effects and tracing experiments.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
1-(trideuteriomethyl)piperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i1D3 |
InChI-Schlüssel |
HUUPVABNAQUEJW-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCC(=O)CC1 |
Kanonische SMILES |
CN1CCC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


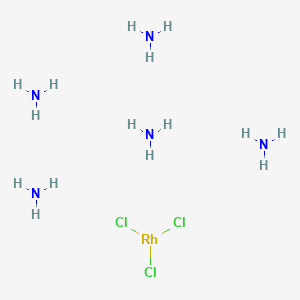

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)




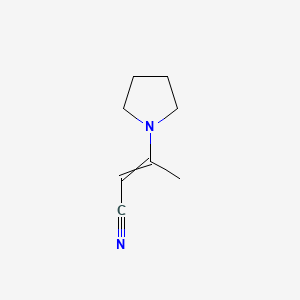

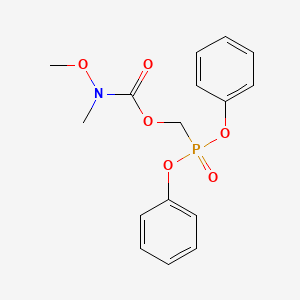
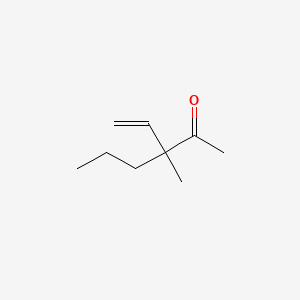
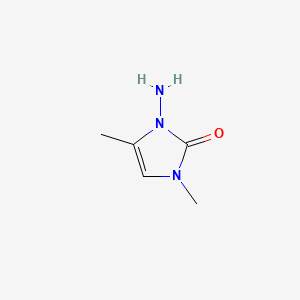

![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
